N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine is an organic compound with the molecular formula C10H14BrNS. It is a derivative of cyclopentanamine, where the amine group is substituted with a 4-bromothiophen-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 4-bromothiophen-2-ylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom in the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The cyclopentanamine moiety may interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine can be compared with other similar compounds, such as:
N-[(4-chlorothiophen-2-yl)methyl]cyclopentanamine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
N-[(4-fluorothiophen-2-yl)methyl]cyclopentanamine: Contains a fluorine atom, which may enhance the compound’s stability and lipophilicity.
N-[(4-methylthiophen-2-yl)methyl]cyclopentanamine: Substituted with a methyl group, affecting the compound’s electronic properties and reactivity.
This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens or substituents.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-8-5-10(13-7-8)6-12-9-3-1-2-4-9/h5,7,9,12H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXTFNIYKCBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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